2-Bromo-1-(4-butylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-butylphenyl)ethanone is an organic compound with the molecular formula C12H15BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-butylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4-butylphenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its quality for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-butylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted ethanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes.
Scientific Research Applications
2-Bromo-1-(4-butylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-butylphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The ethanone group can undergo oxidation or reduction, leading to the formation of different products. These reactions are mediated by specific enzymes or catalysts, depending on the context of the application .
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Comparison: 2-Bromo-1-(4-butylphenyl)ethanone is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The butyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications where other brominated ethanones may not be as effective .
Properties
IUPAC Name |
2-bromo-1-(4-butylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSCTQGKYDCGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214571 | |
Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-03-2 | |
Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064356032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1-(4-butylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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